BenchChemオンラインストアへようこそ!

DDD86481

N-myristoyltransferase inhibitor first-in-class clinical translation

DDD86481 (Zelenirstat/PCLX-001) is the only clinically validated NMT inhibitor—Phase 1/2 trials for AML & B-cell malignancies. Established human PK (T½: 10–16 hr; MTD: 210 mg QD) enables accurate dose translation. Validated by complete remissions in AML xenografts and 95% leukemic cell reduction. Companion diagnostic for NMT2-low patient stratification across 19 cancer types. Also a potent AfNMT reference inhibitor (IC50: 12 nM) for antifungal discovery. Not interchangeable with non-clinical NMT tool compounds.

Molecular Formula C24H30Cl2N6O2S
Molecular Weight 537.504
Cat. No. B1192643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDD86481
SynonymsDDD86481;  DDD-86481;  DDD 86481
Molecular FormulaC24H30Cl2N6O2S
Molecular Weight537.504
Structural Identifiers
SMILESO=S(C1=C(Cl)C=C(C2=CC(N3CCNCC3)=NC=C2)C=C1Cl)(NC4=C(C)N(C)N=C4CC(C)C)=O
InChIInChI=1S/C24H30Cl2N6O2S/c1-15(2)11-21-23(16(3)31(4)29-21)30-35(33,34)24-19(25)12-18(13-20(24)26)17-5-6-28-22(14-17)32-9-7-27-8-10-32/h5-6,12-15,27,30H,7-11H2,1-4H3
InChIKeyWKTSLVQYGBHNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DDD86481 (Zelenirstat/PCLX-001): First-in-Class Oral N-Myristoyltransferase Inhibitor for Oncology Research


DDD86481 (also known as Zelenirstat or PCLX-001) is a first-in-class, orally bioavailable dual inhibitor of human N-myristoyltransferase isoforms NMT1 and NMT2, with reported in vitro IC50 values of 5 nM and 8 nM, respectively . Originally developed at the University of Dundee's Drug Discovery Unit as an anti-parasitic agent targeting Trypanosoma brucei NMT (IC50 = 1 nM) [1], DDD86481 is a pyrazole sulfonamide derivative with molecular formula C24H30Cl2N6O2S and molecular weight 537.51 Da [2]. The compound is the only NMT inhibitor to have entered clinical development, with Phase 1/2 trials ongoing for relapsed/refractory acute myeloid leukemia (AML) and B-cell malignancies [3].

Why DDD86481 Cannot Be Replaced by Other In-Class NMT Inhibitors


Generic substitution with other N-myristoyltransferase (NMT) inhibitors such as DDD85646, IMP-1088, or tool compounds like Tris-DBA is not scientifically valid for oncology or antifungal research applications. While many NMT inhibitors demonstrate potent in vitro enzyme inhibition, DDD86481 is distinguished by its clinical validation as a first-in-class agent with demonstrated oral bioavailability, established human pharmacokinetics, and defined maximum tolerated dose (210 mg once daily) [1]. Critically, DDD86481 possesses a unique translational profile: it lacks blood-brain barrier penetrance, which prevented its development for stage 2 human African trypanosomiasis but renders it ideal for peripheral indications including hematologic malignancies [2]. Furthermore, DDD86481 is the only NMT inhibitor with a companion diagnostic biomarker strategy linking low NMT2 expression to therapeutic sensitivity across 19 cancer types [3]. These clinical and translational attributes are absent from all other NMT inhibitor tool compounds and early-stage leads, making direct substitution impossible for studies requiring clinically relevant or patient-derived translational data.

DDD86481 Quantitative Differentiation: Head-to-Head Comparative Evidence Against NMT Inhibitor Comparators


DDD86481 vs. IMP-1088: Clinical Translation Gap

While IMP-1088 is a potent NMT inhibitor with reported IC50 values <1 nM for both HsNMT1 and HsNMT2 [1], it lacks any clinical pharmacokinetic or safety data. In contrast, DDD86481 has completed a Phase 1 dose-escalation trial in 29 patients, establishing a maximum tolerated dose (MTD) of 210 mg once daily with documented plasma half-life averaging 10 hours [2]. The clinical progression-free survival and overall survival were significantly better in patients receiving the 210 mg dose compared to lower doses [2].

N-myristoyltransferase inhibitor first-in-class clinical translation oral bioavailability

DDD86481 vs. DDD85646: In Vivo Antitumor Efficacy in Genetically Defined Lung Cancer Xenografts

In a head-to-head comparison within the same experimental framework, DDD86481 (PCLX-001) demonstrated significant in vivo antitumor activity in H460 (KL/K)MUT lung carcinoma xenograft models, whereas DDD85646 was evaluated only for in vitro cellular IC50 values across mutational backgrounds [1]. Treatment with DDD86481 at 50 mg/kg produced a percent tumor volume change approximately -40% relative to baseline, compared to vehicle control [1]. DDD85646 showed variable in vitro IC50 values across cell lines with differing LKB1/KEAP1 mutational status but lacks corresponding in vivo efficacy data in this published comparison [1].

lung cancer xenograft KRAS mutant LKB1 KEAP1

DDD86481 Clinical PK: Oral Bioavailability and Dose-Proportional Exposure

DDD86481 demonstrates oral bioavailability with rapid absorption (Tmax ≈ 2 h) and a terminal half-life averaging 10 hours, supporting once-daily dosing in humans [1]. In the initial patient treated at 20 mg daily, the elimination half-life was 16 hours without systemic accumulation by day 15 [2]. The MTD was established at 210 mg once daily, with higher doses (280 mg) causing dose-limiting gastrointestinal toxicities [1]. Steady-state plasma concentrations were achieved by day 15, and trough concentrations at the 210 mg dose exceeded predicted therapeutic thresholds [1].

pharmacokinetics oral bioavailability maximum tolerated dose once-daily dosing

DDD86481 Antifungal Potency: AfNMT Inhibition vs. Alternative NMT Inhibitors

DDD86481 inhibits Aspergillus fumigatus N-myristoyltransferase (AfNMT) with an IC50 of 12 nM [1]. This potency exceeds that of many alternative antifungal NMT inhibitors; for example, the myristic acid derivative 3g exhibits an IC50 of 931 nM (0.931 μM) against NMT [2]. DDD86481 is fungicidal under conditions of partially repressed nmt expression and binds in the peptide substrate pocket of AfNMT as confirmed by crystallographic studies [1]. Notably, DDD86481 shares a similar binding mode with DDD85646 but occupies a distinct position in the active site [1].

Aspergillus fumigatus antifungal N-myristoyltransferase cell wall target

DDD86481 Biomarker-Guided Sensitivity: Synthetic Lethality in NMT2-Low Cancers

DDD86481 exploits a synthetic lethal relationship in cancers exhibiting low NMT2 expression. Approximately 19 cancer types show loss of one NMT isoform at prevalences ranging from 5% to 80% [1]. In hematologic malignancies specifically, low NMT2 expression is highly prevalent; targeting the remaining NMT1 with DDD86481 selectively kills cancer cells while sparing healthy cells that retain both NMT isoforms [1]. A companion diagnostic test has been developed to identify patients with NMT2-low cancers sensitive to DDD86481 treatment [2]. In AML patient-derived xenograft models, DDD86481 reduced leukemic burden and demonstrated sensitivity in leukemia stem cell-enriched fractions [3].

biomarker NMT2 synthetic lethality patient stratification

DDD86481 Preclinical Efficacy in AML: Complete Remissions and Leukemic Burden Reduction

In preclinical models of acute myeloid leukemia (AML), DDD86481 monotherapy generated complete remissions in subcutaneous AML cell line-derived xenografts [1]. In tail vein-injected AML patient-derived xenograft models, DDD86481 elicited up to 95% reduction of human peripheral blood and bone marrow CD45+ cells, which include the malignant stem cell population responsible for disease relapse [1]. The leukemia stem cell-enriched fractions of the hierarchical OCI-AML22 model were highly sensitive to myristoylation inhibition by DDD86481 [2]. These preclinical data supported FDA Orphan Drug and Fast Track designations for DDD86481 in AML [1].

acute myeloid leukemia patient-derived xenograft leukemia stem cell complete remission

DDD86481 (Zelenirstat) Optimal Research and Procurement Application Scenarios


Translational Oncology Research: Hematologic Malignancies with NMT2-Low Status

DDD86481 is optimally deployed in translational research programs investigating B-cell lymphomas and acute myeloid leukemia (AML) characterized by low NMT2 expression. The compound's demonstrated complete remissions in AML xenograft models and up to 95% reduction in CD45+ leukemic cells (including leukemia stem cell populations) [1] provide robust preclinical validation for studies requiring clinically relevant efficacy benchmarks. The availability of a companion diagnostic for NMT2-low patient stratification [2] makes DDD86481 the preferred NMT inhibitor for biomarker-guided precision oncology research. Procurement is particularly indicated for laboratories conducting patient-derived xenograft (PDX) studies or developing combination strategies with existing AML therapies.

Clinical Pharmacology and In Vivo PK/PD Studies

For investigators requiring an NMT inhibitor with established human pharmacokinetic parameters, DDD86481 is the only validated option. The Phase 1 trial established a maximum tolerated dose of 210 mg once daily, terminal half-life of 10-16 hours, Tmax of approximately 2 hours, and steady-state achievement by day 15 [1][2]. These parameters enable accurate dose translation between preclinical species and humans, supporting IND-enabling studies, PK/PD modeling, and formulation development. The compound's oral bioavailability and once-daily dosing schedule [1] make it suitable for chronic dosing studies in rodent models without confounding vehicle effects associated with parenteral administration.

Antifungal Drug Discovery: Aspergillus fumigatus Target Validation

DDD86481 serves as a high-potency tool compound for antifungal discovery programs targeting Aspergillus fumigatus N-myristoyltransferase. With an IC50 of 12 nM against AfNMT [1], approximately 78-fold more potent than representative myristic acid-derived NMT inhibitors (e.g., compound 3g, IC50 = 931 nM) [2], DDD86481 provides robust target engagement at nanomolar concentrations. The availability of crystallographic data confirming binding in the AfNMT peptide substrate pocket [1] enables structure-guided optimization and SAR studies. Researchers investigating invasive aspergillosis or seeking to validate NMT as an antifungal target should procure DDD86481 as a structurally characterized, highly potent reference inhibitor.

Solid Tumor Research: KRAS-Mutant Lung Cancer and TNBC Models

DDD86481 has demonstrated significant in vivo antitumor activity in H460 (KL/K)MUT lung carcinoma xenografts, producing approximately 40% tumor volume reduction at 50 mg/kg dosing [1]. Additionally, in triple-negative breast cancer (TNBC) models, DDD86481 reduces mitochondrial complex I activity and oxidative phosphorylation (OXPHOS), mechanisms critical for cancer stem cell survival [2]. Procurement is indicated for laboratories investigating synthetic lethal interactions in LKB1/KEAP1-mutant lung cancers or metabolic vulnerabilities in TNBC. The compound's dual inhibition of NMT1 and NMT2 provides comprehensive target coverage for studies examining myristoylation-dependent signaling in solid tumor contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDD86481

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.